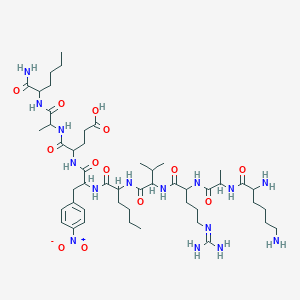
(4S,7S,10S,13S,16S,19S,22S)-22,26-Diamino-4-(((S)-1-(((S)-1-amino-1-oxohexan-2-yl)amino)-1-oxoPropan-2-yl)carbamoyl)-10-butyl-16-(3-guanidinoPropyl)-13-isoPropyl-19-methyl-7-(4-nitrobenzyl)-6,9,12,15,18,21-hexaoxo-5,8,11,14,17,20-hexaazahexacosan-1-oic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
HIV Protease Substrate IV is a synthetic peptide substrate used in the study of HIV-1 protease activity. HIV-1 protease is an enzyme critical for the maturation and replication of the human immunodeficiency virus (HIV). The substrate is designed to mimic the natural cleavage sites of the viral polyproteins, allowing researchers to study the enzyme’s activity and develop inhibitors that can block its function .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of HIV Protease Substrate IV typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Amino acids are activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.
Deprotection: Temporary protecting groups on the amino acids are removed using TFA.
Cleavage: The completed peptide is cleaved from the resin using a cocktail of TFA, water, and scavengers.
Industrial Production Methods: Industrial production of HIV Protease Substrate IV follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput purification methods like HPLC are employed to ensure high purity and yield .
化学反応の分析
Types of Reactions: HIV Protease Substrate IV primarily undergoes hydrolysis reactions catalyzed by HIV-1 protease. The enzyme cleaves the peptide bond at specific sites, mimicking the natural processing of viral polyproteins .
Common Reagents and Conditions:
Reagents: HIV-1 protease, buffer solutions (e.g., phosphate buffer), and sometimes inhibitors for comparative studies.
Major Products: The major products of the hydrolysis reaction are smaller peptide fragments that result from the cleavage of the substrate by HIV-1 protease .
科学的研究の応用
HIV Protease Substrate IV has a wide range of applications in scientific research:
Chemistry: Used to study the kinetics and mechanism of HIV-1 protease activity.
Biology: Helps in understanding the role of HIV-1 protease in the viral life cycle.
Medicine: Essential in the development and testing of HIV-1 protease inhibitors, which are a class of antiretroviral drugs used in the treatment of HIV/AIDS.
Industry: Employed in high-throughput screening assays to identify potential drug candidates
作用機序
HIV Protease Substrate IV is designed to be recognized and cleaved by HIV-1 protease. The enzyme binds to the substrate at specific cleavage sites and catalyzes the hydrolysis of the peptide bond. This process involves the formation of a tetrahedral intermediate and the participation of water molecules. The cleavage of the substrate mimics the natural processing of viral polyproteins, which is essential for the maturation of infectious virions .
類似化合物との比較
HIV Protease Substrate I: Another synthetic peptide substrate used for similar purposes but with different amino acid sequences.
HIV Protease Substrate II: Designed with variations in the cleavage sites to study different aspects of enzyme specificity.
HIV Protease Substrate III: Used to investigate the effects of mutations in the protease enzyme
Uniqueness: HIV Protease Substrate IV is unique in its specific design to mimic natural cleavage sites of HIV-1 protease, making it highly relevant for studying the enzyme’s activity and developing inhibitors. Its sequence and structure are optimized for high sensitivity and specificity in enzymatic assays .
特性
IUPAC Name |
5-[[1-[(1-amino-1-oxohexan-2-yl)amino]-1-oxopropan-2-yl]amino]-4-[[2-[2-[[2-[[2-[2-(2,6-diaminohexanoylamino)propanoylamino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]hexanoylamino]-3-(4-nitrophenyl)propanoyl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H83N15O13/c1-7-9-15-33(40(52)67)58-41(68)29(6)57-44(71)36(22-23-38(65)66)60-47(74)37(26-30-18-20-31(21-19-30)64(76)77)62-45(72)34(16-10-8-2)61-48(75)39(27(3)4)63-46(73)35(17-13-25-55-49(53)54)59-42(69)28(5)56-43(70)32(51)14-11-12-24-50/h18-21,27-29,32-37,39H,7-17,22-26,50-51H2,1-6H3,(H2,52,67)(H,56,70)(H,57,71)(H,58,68)(H,59,69)(H,60,74)(H,61,75)(H,62,72)(H,63,73)(H,65,66)(H4,53,54,55) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJGGTDHEIUOPEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)N)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CCCC)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CCCCN)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H83N15O13 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1090.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














